molecular formula C18H23NO2S B1326596 Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate CAS No. 905011-49-6

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate

Cat. No.: B1326596
CAS No.: 905011-49-6
M. Wt: 317.4 g/mol
InChI Key: XMPQSYITFBALHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the compound’s structure and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives with varying substituents. Examples are:

Uniqueness

What sets isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate apart is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development .

Properties

IUPAC Name

propan-2-yl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-5-6-13-7-9-14(10-8-13)15-12(4)22-17(19)16(15)18(20)21-11(2)3/h7-11H,5-6,19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPQSYITFBALHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.